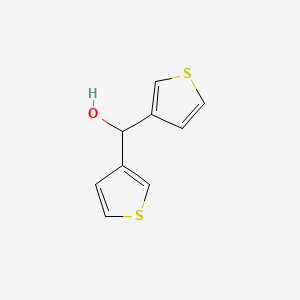

di(thiophen-3-yl)methanol

概要

説明

di(thiophen-3-yl)methanol is an organic compound that belongs to the class of thiophene derivativesThis compound, in particular, has shown promise in various scientific research fields, including its potential anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: di(thiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of thiophene with formaldehyde in the presence of a catalyst. This reaction typically proceeds under mild conditions and yields di(3-thienyl)methanol as the primary product .

Industrial Production Methods: While specific industrial production methods for di(3-thienyl)methanol are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .

化学反応の分析

Pd-Catalyzed C-S Coupling and Cyclization

Palladium-catalyzed reactions enable direct coupling of DTM with alkynes, followed by cyclization to form substituted thiophenes.

Mechanism :

-

Triisopropylsilanethiol reacts with (Z)-1-bromo-1-en-3-ynes under Pd catalysis, forming intermediates that undergo 5-exo-dig cyclization .

-

Xantphos ligand enhances regioselectivity, favoring 2-arylthiophene derivatives .

Reaction Conditions :

Yields :

| Catalyst | Ligand | Additive | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| PdI2/KI | Xantphos | LiHMDS | 3-(methylthio)-2-phenylthiophene | 78 | |

| Pd/C | BINAP | TBAI | 2-phenylacrylic acid | 74 |

Cu-Catalyzed Cyclization

Copper-catalyzed reactions provide an alternative pathway for thiophene formation, leveraging 1,3-diynes and sulfide nucleophiles.

Mechanism :

-

Cu(I) catalysis facilitates the formation of enynethiolate intermediates, which undergo 5-endo-dig cyclization to yield thiophene derivatives .

Reaction Conditions :

Yields :

-

Moderate to high yields (60–75%) for 3-thienylcopper complexes, with protonolysis yielding final thiophenes .

Suzuki Cross-Coupling Reactions

DTM participates in Suzuki reactions to form extended thiophene-based oligomers.

Mechanism :

-

Palladium catalysis enables cross-coupling of thiophene boronic acids with dibromothiophenes .

-

Microwave-assisted methods improve yield and purity for terthiophene derivatives .

Reaction Conditions :

Yields :

| Thiophene Halide | Thiophene Boronate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-dibromothiophene | Thiophene boronic acid | Terthiophene | 70–85 |

Condensation Reactions

DTM participates in condensation reactions with carbonyl reagents, forming substituted enones.

Mechanism :

-

DMF–DMA reacts with acetylthiophenes to generate enone intermediates, which cyclize under basic conditions .

Reaction Conditions :

Yields :

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

Di(thiophen-3-yl)methanol serves as an essential building block in organic synthesis. It is utilized in the development of more complex thiophene derivatives and conjugated polymers, which are critical in organic electronics and materials science. The compound’s reactivity allows it to participate in a variety of chemical reactions, including oxidation and reduction processes, enhancing its utility in synthetic chemistry.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation: this compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The carbonyl group can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: It can react with electrophiles such as halogens and nitro groups, leading to various substituted thiophene derivatives.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study on T98G brain cancer cells revealed that treatment with this compound resulted in:

- Induction of Apoptosis: The compound activates apoptotic pathways, leading to programmed cell death.

- Growth Inhibition: It inhibits cell proliferation by interfering with the cell cycle, particularly at higher concentrations (>20 µg/mL), where significant cytotoxic effects were observed.

- Cytogenetic Damage: Treatment caused micronuclei formation, indicating cytogenetic damage associated with its anticancer effects .

Antimicrobial Activity

this compound and its derivatives have shown promising antimicrobial properties against various pathogens. Studies indicate effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, suggesting potential applications in developing new antimicrobial agents .

Material Science Applications

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where its conductivity and stability are advantageous.

Polymer Development

As a precursor for conjugated polymers, this compound contributes to the creation of materials with tailored electronic properties. These polymers are essential for applications in photovoltaics and flexible electronics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:

| Compound | Anticancer Activity | Antimicrobial Activity | Key Features |

|---|---|---|---|

| This compound | High | Moderate | Induces apoptosis |

| Di(3-thienyl)methanol | Moderate | Moderate | Hydroxyl group enhances reactivity |

| Di(3-thienyl)methane | Low | Low | Lacks hydroxyl group |

Case Studies

Several studies illustrate the efficacy of this compound:

- Study on T98G Cells: This research demonstrated that this compound significantly inhibited the growth of T98G brain cancer cells, showcasing its potential as an anticancer agent.

- Antimicrobial Efficacy: Another investigation highlighted the antimicrobial properties of derivatives derived from this compound against various bacterial strains, supporting its application as a novel antimicrobial agent .

作用機序

The mechanism by which di(3-thienyl)methanol exerts its effects, particularly its anticancer activity, involves several pathways:

Cell Death Induction: di(thiophen-3-yl)methanol induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and other apoptotic proteins.

Growth Inhibition: The compound inhibits cell proliferation by interfering with the cell cycle, leading to cell cycle arrest at specific phases.

Cytogenetic Damage: this compound causes cytogenetic damage, such as micronuclei formation, which contributes to its anticancer effects.

類似化合物との比較

di(thiophen-3-yl)methanol can be compared with other thiophene derivatives to highlight its uniqueness:

Di(3-thienyl)methane: Similar in structure but lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

Thiophene: The parent compound, which serves as a precursor for various thiophene derivatives.

Thiazole Derivatives: While structurally different, thiazole derivatives share some biological activities with thiophene derivatives, such as antimicrobial and anticancer properties.

生物活性

Di(thiophen-3-yl)methanol, a compound featuring two thiophene rings, has garnered attention in recent years due to its notable biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, mechanism of action, and various biological activities supported by empirical data.

1. Synthesis of this compound

This compound is synthesized through various methods, including heterocyclization reactions and catalytic systems. The synthesis typically involves the reaction of thiophene derivatives under specific conditions to yield the desired product. The structural confirmation is achieved through techniques such as NMR spectroscopy and microanalysis.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The mechanisms include:

- Cell Death Induction : The compound activates caspases and other apoptotic proteins, leading to programmed cell death.

- Growth Inhibition : It interferes with the cell cycle, causing cell cycle arrest at specific phases.

- Cytogenetic Damage : this compound induces cytogenetic damage, such as micronuclei formation, which contributes to its anticancer effects.

3.1 Anticancer Activity

This compound has shown significant anticancer properties, particularly against brain cancer cell lines like T98G. In vitro studies demonstrate that treatment with this compound leads to:

- Concentration-dependent Growth Inhibition : Higher concentrations (>20 µg/mL) result in significant cytotoxic effects.

- Enhanced Cell Death : Both T98G and normal HEK cells exhibit increased cell death rates upon treatment.

| Concentration (µg/mL) | T98G Cell Viability (%) | HEK Cell Viability (%) |

|---|---|---|

| 5 | 85 | 90 |

| 10 | 70 | 85 |

| 20 | 50 | 80 |

| 50 | 25 | 75 |

Data adapted from various studies on this compound efficacy against cancer cell lines .

3.2 Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing potential as an antimicrobial and antiparasitic agent. Specific findings include:

- Inhibition of Bacterial Growth : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Escherichia coli | 1–4 |

Data derived from studies assessing the antimicrobial effects of thiophene derivatives .

4. Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Study on Brain Cancer Cells : A study demonstrated that this compound significantly inhibited the growth of T98G brain cancer cells while exhibiting lower toxicity towards normal HEK cells, suggesting a selective action that spares healthy tissues .

- Antimicrobial Evaluation : Another study reported that this compound showed potent antibacterial activity against multidrug-resistant strains, indicating its potential utility in combating resistant infections .

特性

IUPAC Name |

di(thiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUFQQNJNBFWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185772 | |

| Record name | Di(3-thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31936-92-2 | |

| Record name | Di(3-thienyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031936922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di(3-thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the key findings regarding the anticancer activity of Di(3-thienyl)methanol in the study?

A1: The study demonstrated that Di(3-thienyl)methanol exhibits promising anticancer activity against the T98G brain cancer cell line . Researchers observed that treatment with Di(3-thienyl)methanol led to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。